molecular formula C15H15N3OS B2525179 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine CAS No. 1041594-92-6

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine

Cat. No.: B2525179
CAS No.: 1041594-92-6
M. Wt: 285.37
InChI Key: LXYWASJJUHNTEW-UHFFFAOYSA-N
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Description

The compound 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine is a heterocyclic molecule featuring a thiophene core substituted with methyl groups at positions 4 and 5, and a 1,2,4-oxadiazole ring linked via a carbon-carbon bond to the thiophene. The oxadiazole ring is further substituted with a 4-methylphenyl group.

Properties

IUPAC Name

4,5-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)14-17-15(19-18-14)12-9(2)10(3)20-13(12)16/h4-7H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYWASJJUHNTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(SC(=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The oxadiazole ring is constructed through a [3+2] cycloaddition between an amidoxime (derived from 4-methylbenzamide) and a maleate or fumarate ester. For example, dimethyl maleate reacts with 4-methylbenzamidoxime under basic conditions (e.g., NaOH in DMSO) to yield the oxadiazole intermediate. The reaction mechanism involves:

  • O-Acylation : Nucleophilic attack of the amidoxime oxygen on the ester carbonyl.
  • Cyclization : Intramolecular dehydration to form the 1,2,4-oxadiazole ring.

Table 1: Reaction Conditions for Oxadiazole Formation

Substrate Reagent Base Solvent Temperature Yield (%)
4-Methylbenzamidoxime Dimethyl maleate NaOH DMSO 25°C 65
4-Methylbenzamidoxime Methyl propiolate K₂CO₃ MeOH 60°C 72

The choice of base and solvent significantly impacts yield. For instance, NaOH in DMSO promotes cyclization at room temperature, whereas K₂CO₃ in methanol requires elevated temperatures.

Functionalization of the Thiophene Ring

The 4,5-dimethylthiophen-2-amine moiety is synthesized via sequential substitutions on a thiophene backbone.

Halogenation and Amination

  • Halogenation : 3-Bromo-4,5-dimethylthiophene is prepared by treating 4,5-dimethylthiophene with N-bromosuccinimide (NBS) under radical initiation.
  • Amination : The brominated thiophene undergoes nucleophilic substitution with ammonia or ammonium hydroxide under high-pressure conditions to yield 4,5-dimethylthiophen-2-amine.

Table 2: Optimization of Thiophene Amination

Halogenating Agent Amine Source Pressure (atm) Yield (%)
NBS NH₃ (g) 10 58
Br₂ NH₄OH 5 45

Coupling of Oxadiazole and Thiophene Moieties

The final step involves linking the oxadiazole and thiophene fragments via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl boronic ester is coupled with 3-bromo-4,5-dimethylthiophen-2-amine using Pd(PPh₃)₄ as a catalyst. Key parameters include:

  • Catalyst Load : 5 mol% Pd(PPh₃)₄.
  • Base : Na₂CO₃ in a dioxane/water mixture.
  • Temperature : 80°C for 12 hours.

Table 3: Cross-Coupling Optimization

Boronic Ester Catalyst Base Solvent Yield (%)
Oxadiazole boronic ester Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 78
Oxadiazole boronic acid PdCl₂(dppf) K₃PO₄ THF/H₂O 65

Industrial Scale-Up and Process Optimization

Scalable production requires addressing challenges in purification and cost efficiency.

Continuous Flow Reactors

Continuous flow systems enhance reaction control and reduce side products. For example, cyclization steps achieve 85% yield in flow reactors compared to 65% in batch processes.

Purification Techniques

  • Chromatography : Silica gel chromatography isolates the target compound with >95% purity.
  • Crystallization : Ethanol/water mixtures recrystallize the product, improving yield to 90%.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

Step Traditional Method Yield (%) Optimized Method Yield (%)
Oxadiazole formation 65 85 (flow reactor)
Thiophene amination 58 70 (microwave-assisted)
Cross-coupling 78 82 (ligand-free Pd)

Microwave-assisted amination reduces reaction time from 24 hours to 2 hours, while ligand-free Pd catalysts lower costs by 40%.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazole, including 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine, exhibit promising anticancer properties. A study highlighted the ability of oxadiazole derivatives to selectively inhibit carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Compounds with similar structures demonstrated nanomolar activity against these targets, suggesting that this compound could be developed as a potential anticancer agent .

Anti-inflammatory Properties

Oxadiazole derivatives have also been studied for their anti-inflammatory effects. For instance, compounds that share structural similarities with this compound have shown significant inhibition of lipooxygenase and cyclooxygenase enzymes (LOX and COX-2), which are critical in inflammatory processes . This suggests that the compound may serve as a lead for developing new anti-inflammatory medications.

Immunomodulatory Effects

The immunoregulatory properties of isoxazole and oxadiazole derivatives have been explored in various studies. These compounds can modulate immune responses by influencing cytokine production and T-cell activation. For example, certain derivatives have been shown to enhance the proliferation of CD4+ T cells while suppressing other immune responses . This dual action could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Substitution on the Thiophene Ring : Functionalization can occur via halogenation followed by nucleophilic substitution reactions.
  • Coupling Reactions : The final product is often formed through palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited potent cytotoxicity against pancreatic and melanoma cell lines under both normoxic and hypoxic conditions .

Case Study 2: Inhibition of Inflammation

In a model assessing the anti-inflammatory effects of oxadiazole derivatives, compounds were administered to mice subjected to carrageenan-induced paw edema. The results showed a significant reduction in inflammation markers compared to control groups treated with standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, synthetic yields, melting points, and spectroscopic data.

Substituent Effects on Physical Properties

Compounds with varying aryl substituents on the oxadiazole ring exhibit distinct trends:

  • Electron-donating groups (e.g., methyl) generally lower melting points compared to electron-withdrawing groups (e.g., halogens).
  • Positional isomerism (para vs. ortho substitution) influences steric and electronic interactions, affecting solubility and crystallinity.

Table 1: Comparison of Key Compounds

Compound Name (Substituent) Yield (%) M.p. (°C) Key NMR Shifts (¹H/¹³C) Source
3a : Phenyl (no methyl) 81 164–165 ¹H: δ 2.15 (s, Me), 7.53–7.75 (HPh)
3c : o-Tolyl (2-methylphenyl) 68 179–180 ¹³C: δ 167.21 (COxadz-3), 14.39 (CH3)
3e : 4-Fluorophenyl 75 203–204 ¹H: δ 8.16–8.24 (HAr-2,6)
3j : 2-Chlorophenyl 71 183–184 ¹³C: δ 165.52 (COxadz-3), 132.63 (CAr)
Spectroscopic Trends
  • ¹H NMR : Methyl groups on the thiophene (δ ~2.1–2.3 ppm) and aryl protons (δ ~7.3–8.2 ppm) are consistent across analogs.
  • ¹³C NMR : The oxadiazole carbonyl (COxadz-3) appears at δ 165–167 ppm, while the thiophene carbons (CTh) resonate at δ 114–160 ppm, influenced by substituent electronic effects .

Biological Activity

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H15N3OS
  • Molecular Weight : 285.3641 g/mol
  • CAS Number : Not specified in the sources.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities including:

  • Anticancer Activity :
    • Oxadiazole derivatives have shown promising anticancer properties. For instance, a study highlighted that derivatives with oxadiazole rings exhibited cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others, with IC50 values indicating significant potency against these cells .
    • Specifically, compounds similar to 4,5-dimethyl derivatives have been noted for their ability to inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Activity :
    • Recent studies have demonstrated that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. For instance, some derivatives were effective against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) in the low micromolar range .
    • The compound's structural features likely contribute to its ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Anti-inflammatory Properties :
    • Certain oxadiazole compounds have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some studies suggest that oxadiazole derivatives can modulate receptor activity related to neurotransmission and immune responses .

Research Findings

Table 1 summarizes key findings from recent studies on the biological activity of similar oxadiazole compounds:

Activity TypeCompound ExampleTarget Organism/Cell LineIC50/MIC Value
Anticancer1,2,4-Oxadiazole derivativesHeLa (cervical cancer)~92.4 µM
Antimicrobial1,3,4-Oxadiazole derivativesMycobacterium tuberculosis4–8 µM
Anti-inflammatoryVarious oxadiazole derivativesCOX enzymesInhibition reported

Case Studies

A notable case study involved the synthesis of a series of oxadiazole-based compounds that were screened for anticancer activity. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against several cancer cell lines. For example, a derivative with a phenyl substituent showed improved selectivity and potency compared to its parent compound .

Another study focused on antimicrobial activity where derivatives were tested against both susceptible and drug-resistant strains of M. tuberculosis. The findings revealed that certain structural modifications led to enhanced efficacy against resistant strains, suggesting potential for therapeutic development .

Q & A

Q. How can conflicting bioactivity data across studies be reconciled?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line selection, incubation time, and compound purity .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) .
  • Structural Validation : Confirm batch-to-batch consistency via NMR and HRMS .

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